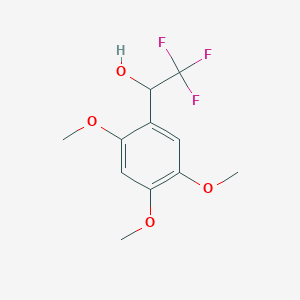
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022747” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022747” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods: In industrial settings, the production of “MFCD33022747” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of large reactors, precise temperature control, and advanced purification techniques to isolate the compound in its pure form. The industrial production process is designed to be cost-effective while maintaining high standards of quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022747” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule, which determine its reactivity and the conditions required for each reaction.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022747” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed: The major products formed from the reactions of “MFCD33022747” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Applications De Recherche Scientifique
“MFCD33022747” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets. In industry, “MFCD33022747” is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “MFCD33022747” involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may act by binding to enzymes, receptors, or other proteins, thereby influencing their activity and downstream effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
“MFCD33022747” can be compared with other similar compounds to highlight its unique properties. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Examples of similar compounds include those with analogous molecular frameworks or those that undergo similar types of chemical reactions. The uniqueness of “MFCD33022747” lies in its specific combination of properties, making it suitable for particular applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H8BrFN2O |
|---|---|
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
5-bromo-4-(3-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
YFVCYXAPUDVEDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)






